5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

Catalog No.
S895563
CAS No.
1364663-32-0
M.F
C5H3ClF3N3
M. Wt
197.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

CAS Number

1364663-32-0

Product Name

5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

IUPAC Name

5-chloro-3-(trifluoromethyl)pyrazin-2-amine

Molecular Formula

C5H3ClF3N3

Molecular Weight

197.54 g/mol

InChI

InChI=1S/C5H3ClF3N3/c6-2-1-11-4(10)3(12-2)5(7,8)9/h1H,(H2,10,11)

InChI Key

SXLGFUJXAHBBBS-UHFFFAOYSA-N

SMILES

C1=C(N=C(C(=N1)N)C(F)(F)F)Cl

Canonical SMILES

C1=C(N=C(C(=N1)N)C(F)(F)F)Cl
  • Chemical databases like PubChem () do not contain entries for this specific compound.
  • Scientific literature searches on databases like ScienceDirect or Scopus yielded no results for this compound.

This lack of information suggests that 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine is either a very new compound or one that has not been extensively studied yet.

Future Research Directions

While there is no current research on 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine, its structure suggests some potential areas for future exploration:

  • Herbicide or pesticide development: The presence of a chlorine atom and a trifluoromethyl group are common features in many herbicides and pesticides. These functional groups can contribute to the biological activity of the molecule.
  • Pharmaceutical research: The pyrazin-2-amine scaffold is present in some drugs. Studying this compound could be a starting point for discovering new medications.

5-Chloro-3-(trifluoromethyl)pyrazin-2-amine is a chemical compound with the molecular formula C5_5H3_3ClF3_3N3_3. This compound features a pyrazine ring substituted at the 5-position with a chlorine atom and at the 3-position with a trifluoromethyl group. Its unique structure contributes to its potential biological activities and applications in various fields, particularly in medicinal chemistry and agrochemicals. The compound is characterized by its moderate molecular weight of approximately 197.55 g/mol and is known for its stability under standard laboratory conditions .

The reactivity of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine can be attributed to the presence of both the chlorine and trifluoromethyl groups. These substituents can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. For example, reactions involving nucleophiles such as amines or alcohols can lead to the formation of various derivatives, which may exhibit enhanced biological activity or altered physicochemical properties.

Synthesis of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Pyrazine Ring: Starting from appropriate precursors such as 2-amino-3-chloropyrazine.
  • Introduction of the Trifluoromethyl Group: This can be achieved through methods like nucleophilic substitution using trifluoromethylating agents such as trifluoromethyl iodide or other suitable reagents.
  • Purification: The final product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for further studies .

5-Chloro-3-(trifluoromethyl)pyrazin-2-amine has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new antimicrobial agents or other therapeutic compounds.
  • Agrochemicals: It may serve as an active ingredient in pesticides or herbicides due to its biological activity against specific pathogens.
  • Material Science: Its unique chemical properties could be explored in developing novel materials with specific functionalities .

Interaction studies involving 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine focus on understanding its binding affinity to various biological targets, including enzymes and receptors. These studies are crucial for elucidating its mechanism of action and optimizing its pharmacological profile. Preliminary data suggest that compounds with similar structures exhibit varying degrees of interaction with proteins involved in metabolic pathways, which could lead to further insights into their therapeutic potential .

Several compounds share structural similarities with 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine, including:

Compound NameStructure FeaturesBiological Activity
5-Chloro-pyrazineChlorine at position 5Moderate antibacterial activity
3-Trifluoromethyl-pyrazineTrifluoromethyl at position 3Potential antifungal activity
5-Bromo-3-(trifluoromethyl)pyrazineBromine instead of chlorine at position 5Similar antimicrobial properties

These compounds demonstrate varying biological activities influenced by their substituents' nature and position on the pyrazine ring. The unique combination of chlorine and trifluoromethyl groups in 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine may offer distinct advantages in terms of efficacy and selectivity against specific targets compared to its analogs .

XLogP3

1.3

Wikipedia

5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

Dates

Modify: 2023-08-16

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